N-[2-(2-Methoxyethoxy)benzyl]aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxyethoxy)benzyl]aniline typically involves the reaction of 2-(2-methoxyethoxy)benzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products may include N-[2-(2-Methoxyethoxy)benzyl]nitrobenzene.
Reduction: Products may include N-[2-(2-Methoxyethoxy)benzyl]cyclohexylamine.
Substitution: Products vary depending on the electrophile used, such as N-[2-(2-Methoxyethoxy)benzyl]acetanilide.
Scientific Research Applications
N-[2-(2-Methoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its therapeutic potential in various pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism are ongoing, with a focus on understanding its binding affinity and specificity.
Comparison with Similar Compounds
- N-[2-(2-Methoxyethoxy)benzyl]cyclohexylamine
- N-[2-(2-Methoxyethoxy)benzyl]nitrobenzene
- N-[2-(2-Methoxyethoxy)benzyl]acetanilide
Comparison: N-[2-(2-Methoxyethoxy)benzyl]aniline is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-11-12-19-16-10-6-5-7-14(16)13-17-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGATMBFIQBYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.